1-[4-[(2S)-2-(triazol-1-ylmethyl)pyrrolidine-1-carbonyl]phenyl]pyrrolidin-2-one
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Overview
Description
1-[4-[(2S)-2-(triazol-1-ylmethyl)pyrrolidine-1-carbonyl]phenyl]pyrrolidin-2-one is a synthetic organic compound featuring a triazole ring, a pyrrolidine ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-[(2S)-2-(triazol-1-ylmethyl)pyrrolidine-1-carbonyl]phenyl]pyrrolidin-2-one typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the “click chemistry” approach, which involves the cycloaddition of azides and alkynes to form the triazole ring under copper-catalyzed conditions
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the click chemistry step and automated synthesis platforms for subsequent steps to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[4-[(2S)-2-(triazol-1-ylmethyl)pyrrolidine-1-carbonyl]phenyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can yield various oxidized triazole derivatives, while reduction of the carbonyl group results in the corresponding alcohol.
Scientific Research Applications
1-[4-[(2S)-2-(triazol-1-ylmethyl)pyrrolidine-1-carbonyl]phenyl]pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[4-[(2S)-2-(triazol-1-ylmethyl)pyrrolidine-1-carbonyl]phenyl]pyrrolidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with active sites, while the pyrrolidine and phenyl groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Compared to other similar compounds, 1-[4-[(2S)-2-(triazol-1-ylmethyl)pyrrolidine-1-carbonyl]phenyl]pyrrolidin-2-one is unique due to its specific combination of functional groups and stereochemistry. Similar compounds include:
1,2,3-Triazole derivatives: Known for their stability and wide range of applications in medicinal chemistry.
Pyrrolidine-based compounds: Commonly used in pharmaceuticals for their ability to enhance drug-like properties.
Phenyl-substituted compounds: Often used to increase the hydrophobicity and binding affinity of molecules.
This compound’s unique structure allows it to interact with biological targets in ways that other compounds cannot, making it a valuable tool in both research and industrial applications.
Properties
IUPAC Name |
1-[4-[(2S)-2-(triazol-1-ylmethyl)pyrrolidine-1-carbonyl]phenyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c24-17-4-2-10-22(17)15-7-5-14(6-8-15)18(25)23-11-1-3-16(23)13-21-12-9-19-20-21/h5-9,12,16H,1-4,10-11,13H2/t16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGRCWFJSZSRFM-INIZCTEOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=C(C=C2)N3CCCC3=O)CN4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)C2=CC=C(C=C2)N3CCCC3=O)CN4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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